6-Bromo-2-fluoro-3-methoxybenzohydrazide
Description
Properties
Molecular Formula |
C8H8BrFN2O2 |
|---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-methoxybenzohydrazide |
InChI |
InChI=1S/C8H8BrFN2O2/c1-14-5-3-2-4(9)6(7(5)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
NXDJIGRXXAYMPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)NN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methoxybenzohydrazide typically involves the reaction of 6-Bromo-2-fluoro-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 6-Bromo-2-fluoro-3-methoxybenzaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-2-fluoro-3-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Condensation Reactions: These reactions are often carried out in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products include substituted benzohydrazides with different nucleophiles replacing the bromine or fluorine atoms.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives such as amines or alcohols.
Condensation Reactions: Products include hydrazones or hydrazides formed by the reaction with carbonyl compounds.
Scientific Research Applications
6-Bromo-2-fluoro-3-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its hydrazide group can form stable complexes with metal ions, which may have pharmacological applications.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazide group can form covalent bonds with carbonyl-containing biomolecules, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound features a benzohydrazide core with bromo (Br), fluoro (F), and methoxy (OCH₃) substituents. Key comparisons with structurally related compounds include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : Bromo and fluoro substituents enhance electrophilic reactivity, as seen in the high thermal stability of benzodithiazine derivatives (mp > 300°C) .
- Methoxy Group: The OCH₃ group in the target compound likely increases solubility in polar solvents compared to non-methoxy analogs .
- Hydrazide vs. Thiosemicarbazide : Replacement of the hydrazide NH₂ group with thiosemicarbazide (C=S) in introduces sulfur-based nucleophilicity, impacting metal-binding and antimicrobial activity .
Table 2: Bioactivity of Related Bromo-Substituted Hydrazides
Key Observations :
- Antitumor Activity: Bromo-substituted hydrazides exhibit potent cytotoxicity, with IC₅₀ values < 5 µM in liver carcinoma models. The fluoro group in the target compound may enhance bioavailability and target selectivity .
- Antimicrobial Action : Benzylidene-hydrazine derivatives with halogen substituents (Br, Cl) show broad-spectrum activity, suggesting the target compound could similarly disrupt microbial enzymes or membranes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-2-fluoro-3-methoxybenzohydrazide, and how are intermediates validated?
- Methodology : Synthesis typically involves sequential halogenation and functional group modification. For example:
Bromination : Starting with 2-fluoro-3-methoxybenzaldehyde, bromination at the 6-position using bromine (Br₂) in the presence of FeBr₃ as a catalyst .
Hydrazide Formation : The aldehyde group is converted to a hydrazide via reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux .
- Validation : Intermediates are characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry . Crystallographic validation via single-crystal X-ray diffraction (using SHELX software ) confirms structural integrity.
Q. How is the purity and stability of 6-Bromo-2-fluoro-3-methoxybenzohydrazide assessed in different solvents?
- Analytical Techniques :
- HPLC with UV detection monitors purity (>98% threshold).
- Thermogravimetric Analysis (TGA) evaluates thermal stability.
- Solubility Tests : Solvent polarity (e.g., DMSO vs. hexane) impacts stability; DMSO is preferred for biological assays due to high solubility .
Advanced Research Questions
Q. What computational methods are used to predict the antioxidant activity of 6-Bromo-2-fluoro-3-methoxybenzohydrazide?
- DFT Calculations :
- Mechanistic Insights : Thermodynamic parameters (BDE, IP, PA) determine radical scavenging pathways (HAT, SPLET). Substituents like methoxy groups lower BDE values, enhancing antioxidant capacity .
- Molecular Dynamics : Simulates interactions with biological targets (e.g., enzymes) in polar/non-polar environments .
Q. How do substituent positions (e.g., bromine at 6 vs. 4-position) influence biological activity in benzohydrazide derivatives?
- Case Studies :
- Antibacterial Activity : 6-Bromo derivatives show 2× higher inhibition against S. aureus compared to 4-bromo analogs due to steric effects on membrane penetration .
- Antioxidant Activity : Ortho-substituted methoxy groups increase electron-donating capacity, improving radical scavenging by 30% .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzohydrazides?
- Root Causes :
- Experimental Variability : Differences in assay conditions (e.g., pH, solvent) alter compound protonation states .
- Isomerization : Positional isomers (e.g., 6-bromo vs. 4-bromo) exhibit distinct electronic profiles.
- Resolution :
Meta-Analysis : Cross-reference studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests ).
QSAR Modeling : Quantifies substituent effects on bioactivity to identify outliers .
Methodological Challenges
Q. How are reaction pathways optimized for large-scale synthesis without compromising yield?
- Process Chemistry :
- Catalyst Screening : FeBr₃ vs. AlCl₃ for bromination—FeBr₃ reduces side products by 15% .
- Flow Chemistry : Continuous-flow reactors improve hydrazide formation efficiency (yield: 85% vs. 70% batch) .
Q. What spectroscopic techniques differentiate 6-Bromo-2-fluoro-3-methoxybenzohydrazide from its structural analogs?
- Key Spectral Markers :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
